Defluoro Paliperidone

Beschreibung

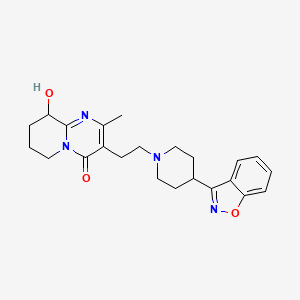

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLESNKOBLMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Defluoro Paliperidone: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of Defluoro Paliperidone, a notable impurity and analog of the atypical antipsychotic medication, Paliperidone. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical architecture, physicochemical properties, and analytical methodologies pertinent to this compound. By synthesizing available data with established principles of medicinal chemistry and pharmaceutical analysis, this guide aims to be an authoritative resource for understanding and managing this specific molecular entity.

Introduction: The Significance of a Single Atom

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even those that are structurally similar to the API, can have a significant impact on safety and efficacy. Defluoro Paliperidone, also known as Paliperidone Desfluoro Impurity, represents a critical case study in this regard. As its name suggests, it is structurally identical to Paliperidone, with the exception of the fluorine atom on the benzisoxazole ring. This seemingly minor modification can potentially alter the compound's pharmacological and pharmacokinetic profiles. Understanding the origin, properties, and analytical control of Defluoro Paliperidone is therefore essential for ensuring the quality and safety of Paliperidone-based therapeutics.

Paliperidone, the 9-hydroxy metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to its antipsychotic effects.[1][2] The fluorine atom in Paliperidone is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and receptor binding affinity. The absence of this electronegative atom in Defluoro Paliperidone raises important questions about its potential biological activity and metabolic fate, which this guide will explore.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any pharmaceutical compound is a thorough understanding of its chemical structure and properties.

Chemical Structure

Defluoro Paliperidone is chemically designated as 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3]

Key Structural Features:

-

Benzisoxazole Ring: This heterocyclic moiety is a key pharmacophore, but lacks the fluorine substituent present in Paliperidone.

-

Piperidine Linker: Connects the benzisoxazole ring to the ethyl side chain.

-

Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic lactam structure that is also a critical component for its antipsychotic activity.

-

Hydroxyl Group: The 9-hydroxy group is a defining feature of Paliperidone and its analogs.

The structural relationship between Paliperidone and Defluoro Paliperidone is illustrated in the diagram below.

Caption: Structural relationship between Paliperidone and Defluoro Paliperidone.

Physicochemical Properties

A summary of the key physicochemical properties of Defluoro Paliperidone is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 1380413-60-4 | [3] |

| Molecular Formula | C₂₃H₂₈N₄O₃ | [3] |

| Molecular Weight | 408.5 g/mol | [3] |

| IUPAC Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [3] |

| Calculated XLogP3 | 2.1 | [3] |

The calculated XLogP3 value suggests that Defluoro Paliperidone has a moderate degree of lipophilicity.

Synthesis and Formation

Defluoro Paliperidone is primarily encountered as a process-related impurity in the synthesis of Paliperidone.[4] Its formation is often linked to the purity of the starting materials used in the final condensation step of Paliperidone synthesis.

General Synthetic Pathway of Paliperidone

The synthesis of Paliperidone typically involves the condensation of two key intermediates:

-

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [5]

The following diagram illustrates a generalized synthetic scheme.

Caption: Generalized synthetic pathway for Paliperidone.

Formation of Defluoro Paliperidone

The presence of Defluoro Paliperidone as an impurity arises from the use of a non-fluorinated analog of the benzisoxazole intermediate. If the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is contaminated with 3-(4-piperidinyl)-1,2-benzisoxazole, the subsequent condensation reaction will inevitably produce a mixture of Paliperidone and Defluoro Paliperidone.

Proposed Origin of Defluoro Paliperidone Impurity:

Caption: Proposed pathway for the formation of Defluoro Paliperidone as a process-related impurity.

Controlling the purity of the benzisoxazole starting material is therefore a critical control point in the manufacturing of Paliperidone to minimize the levels of this impurity.

Pharmacology and Biological Activity (A Comparative Perspective)

Direct pharmacological studies on Defluoro Paliperidone are not extensively available in the public domain. However, by leveraging our understanding of the structure-activity relationships of related compounds, we can infer its likely pharmacological profile in comparison to Paliperidone.

Mechanism of Action of Paliperidone

Paliperidone's therapeutic effects are primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to some of its side effects.[1]

The Role of the Fluorine Atom and Predicted Activity of Defluoro Paliperidone

The fluorine atom in Paliperidone is strategically placed on the benzisoxazole ring. In medicinal chemistry, fluorine substitution is often employed to:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can prolong the drug's half-life.

-

Enhance Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor, thereby increasing binding affinity.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and ability to cross the blood-brain barrier.

Given these principles, the absence of the fluorine atom in Defluoro Paliperidone is predicted to have the following consequences:

-

Potentially Reduced Receptor Affinity: The loss of the favorable electrostatic interactions provided by the fluorine atom may lead to a lower binding affinity for D2 and 5-HT2A receptors compared to Paliperidone. This could translate to reduced antipsychotic potency.

-

Altered Metabolic Profile: The benzene ring of the benzisoxazole moiety in Defluoro Paliperidone would be more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the fluorinated ring in Paliperidone. This could lead to a shorter half-life and the formation of different metabolites.

-

Changes in Pharmacokinetics: Altered lipophilicity and metabolic stability would likely result in a different pharmacokinetic profile, including changes in absorption, distribution, and clearance.

Pharmacokinetics and Metabolism

As with its pharmacology, the specific pharmacokinetic profile of Defluoro Paliperidone has not been extensively studied. However, we can draw parallels and make educated inferences based on the well-characterized pharmacokinetics of Paliperidone.

Pharmacokinetics of Paliperidone

Paliperidone exhibits relatively straightforward pharmacokinetics. It undergoes minimal hepatic metabolism, with a significant portion of the drug excreted unchanged in the urine.[6][7] The terminal elimination half-life is approximately 23 hours.[6] While CYP2D6 and CYP3A4 are involved in its minor metabolic pathways, their contribution is not as significant as with its parent drug, risperidone.[8]

Predicted Pharmacokinetics of Defluoro Paliperidone

The absence of the fluorine atom in Defluoro Paliperidone would likely lead to a greater reliance on hepatic metabolism for its clearance. The non-fluorinated aromatic ring is a potential site for hydroxylation by CYP450 enzymes. This would likely result in:

-

Increased First-Pass Metabolism: If administered orally, a larger fraction of Defluoro Paliperidone may be metabolized in the liver before reaching systemic circulation.

-

Shorter Half-Life: Increased metabolic clearance would lead to a shorter elimination half-life compared to Paliperidone.

-

Different Metabolite Profile: The metabolic pathways would likely differ from those of Paliperidone, leading to the formation of hydroxylated and potentially conjugated metabolites.

Analytical Methodologies

The detection and quantification of Defluoro Paliperidone are critical for the quality control of Paliperidone drug substance and drug products. Stability-indicating analytical methods are essential for separating and quantifying this impurity.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Paliperidone and its impurities.

Typical HPLC/UPLC Method Parameters:

-

Column: A reversed-phase C18 column is commonly used for separation.[9][10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10] Gradient elution may be necessary to achieve adequate separation of all impurities.

-

Detection: UV detection at a wavelength of around 238 nm or 275 nm is suitable for quantification.[10][11]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the identification and confirmation of Defluoro Paliperidone. The high selectivity and sensitivity of mass spectrometry allow for unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The expected precursor ion [M+H]⁺ for Defluoro Paliperidone would be at m/z 409.2, corresponding to its molecular weight of 408.5 g/mol .

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a generalized protocol for the analysis of Paliperidone and the separation of Defluoro Paliperidone, based on common practices in the field.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Paliperidone and the detection of Defluoro Paliperidone.

Materials:

-

Paliperidone Reference Standard

-

Defluoro Paliperidone Reference Standard

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Glacial Acetic Acid (AR grade)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with glacial acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of Paliperidone reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Prepare a stock solution of Defluoro Paliperidone reference standard in the same diluent.

-

Prepare a spiked sample by adding a known amount of the Defluoro Paliperidone stock solution to the Paliperidone stock solution to verify the resolution and retention time.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity of the method is demonstrated by its ability to separate the Defluoro Paliperidone peak from the main Paliperidone peak and other potential impurities.

Conclusion and Future Perspectives

Defluoro Paliperidone stands as a significant impurity in the synthesis of Paliperidone, necessitating rigorous analytical control to ensure the quality and safety of the final drug product. While its direct pharmacological and pharmacokinetic properties are not yet fully elucidated, established principles of medicinal chemistry provide a strong framework for predicting its behavior. The absence of the fluorine atom likely leads to reduced receptor affinity and increased metabolic susceptibility compared to Paliperidone.

Future research should focus on the isolation and comprehensive pharmacological and toxicological characterization of Defluoro Paliperidone. Such studies would provide a more definitive understanding of the risks associated with this impurity and would further inform the development of robust manufacturing and control strategies for Paliperidone. For scientists and researchers in drug development, a thorough understanding of such process-related impurities is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

References

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

-

ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... [Diagram]. Retrieved from [Link]

- Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone.

- Google Patents. (n.d.). US20110087024A1 - Process for the preparation of paliperidone intermediates.

- PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.

- Scielo. (n.d.). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. Acta Farmacéutica Bonaerense, 38(1), 123-131.

-

ResearchGate. (n.d.). Synthetic route of paliperidone [Diagram]. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1000-1008.

- Google Patents. (n.d.). EP2321311B1 - Synthesis of paliperidone.

- PubMed. (2007). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 35(7), 1163-1169.

-

Veeda. (n.d.). Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). c. Mass spectra of Paliperidone D4 [Diagram]. Retrieved from [Link]

- ScienceDirect. (2021). Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.

-

Dr. Oracle. (2025). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]

- PubMed. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Letters in Drug Design & Discovery, 9(2), 164-169.

-

ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.

-

Wikipedia. (n.d.). Paliperidone. Retrieved from [Link]

-

ResearchGate. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. Retrieved from [Link]

- Google Patents. (n.d.). CN104597170B - Method for separating and determining paliperidone palmitate related substances and content.

-

PubChem. (n.d.). Defluoro Paliperidone. Retrieved from [Link]

-

NCBI Bookshelf. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92.

-

Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]

-

ResearchGate. (2016). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Retrieved from [Link]

- PubMed. (2015). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Journal of Mass Spectrometry, 50(11), 1239-1246.

- PMC. (2024). Paliperidone poisoning and measurable plasma concentrations 2.5 years after last administered dose: A case report. Clinical Case Reports, 12(3), e8641.

- PubMed. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.

- Google Patents. (n.d.). EP2714687B1 - PROCESS FOR THE PREPARATION OF PALIPERIDONE.

-

PubChem. (n.d.). Paliperidone. Retrieved from [Link]

- Google Patents. (n.d.). US9062049B2 - Process for the preparation of paliperidone.

- PubMed. (2021). The preclinical discovery and development of paliperidone for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 16(11), 1343-1357.

-

ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thione and Their Thiazolo[3,2-a]pyrimidine, Thiazino and Benzothiazepine Derivatives. Retrieved from [Link]

-

Gsrs. (n.d.). PALIPERIDONE PALMITATE. Retrieved from [Link]

Sources

- 1. Paliperidone - Wikipedia [en.wikipedia.org]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Defluoro Paliperidone | C23H28N4O3 | CID 131667424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

The Synthetic Pathway of Desfluoro Paliperidone: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for desfluoro paliperidone, a significant analogue and potential impurity of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical transformations, mechanistic underpinnings, and experimental protocols involved in its synthesis. By elucidating the synthesis of this compound, we aim to provide a comprehensive resource for impurity profiling, reference standard generation, and the broader understanding of paliperidone-related chemistry.

Introduction: The Significance of Desfluoro Paliperidone

Paliperidone, the major active metabolite of risperidone, is a widely prescribed second-generation antipsychotic agent for the treatment of schizophrenia and other psychotic disorders.[1] Its chemical structure features a fluoro-substituted benzisoxazole moiety linked to a piperidinyl ethyl side chain attached to a pyrido[1,2-a]pyrimidin-4-one core. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for both safety and efficacy. Desfluoro paliperidone, as its name suggests, is structurally identical to paliperidone but lacks the fluorine atom on the benzisoxazole ring. It is often encountered as a process-related impurity during the manufacturing of paliperidone.[1] A thorough understanding of its synthesis is therefore paramount for developing robust analytical methods for impurity detection and for the synthesis of pure reference standards for analytical validation.

This guide will deconstruct the synthesis of desfluoro paliperidone into its constituent steps, focusing on the preparation of two key intermediates and their subsequent coupling. We will delve into the rationale behind the chosen synthetic strategies and provide detailed experimental protocols.

Retrosynthetic Analysis and Overall Strategy

The synthesis of desfluoro paliperidone is logically approached through a convergent strategy, mirroring the established manufacturing processes for paliperidone itself.[2][3] The core disconnection lies at the N-alkylation of a piperidine nitrogen. This retrosynthetic analysis reveals two primary building blocks:

-

Intermediate A: 3-(Piperidin-4-yl)benzo[d]isoxazole - The benzisoxazole-piperidine core without the fluorine substituent.

-

Intermediate B: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) - The reactive pyrido[1,2-a]pyrimidin-4-one side chain precursor.

The overall synthetic pathway involves the independent synthesis of these two intermediates followed by their convergent coupling to yield the final product.

Caption: Retrosynthetic analysis of desfluoro paliperidone.

Synthesis of Key Intermediates

Intermediate A: 3-(Piperidin-4-yl)benzo[d]isoxazole

The synthesis of 3-(piperidin-4-yl)benzo[d]isoxazole is analogous to the preparation of its fluorinated counterpart, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[2][4] The general approach involves the formation of an oxime from a suitable benzoylpiperidine precursor, followed by an intramolecular cyclization to form the benzisoxazole ring system.

A plausible synthetic route commences with a Friedel-Crafts acylation of benzene with a protected isonipecotic acid chloride, followed by oxime formation and subsequent cyclization and deprotection.

Caption: Proposed synthetic workflow for Intermediate A.

Intermediate B: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

The synthesis of this crucial intermediate is well-documented and typically involves the catalytic hydrogenation of its unsaturated precursor.[5][6]

Experimental Protocol: Synthesis of CMHTP [5][6]

-

Dissolution: A suspension of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in methanol is heated to 50–55 °C in a reactor to achieve complete dissolution.

-

Decolorization: Activated charcoal is added to the solution, and the mixture is maintained at temperature for a period to decolorize the solution. The charcoal is subsequently removed by filtration, and the filter cake is washed with methanol.

-

Hydrogenation: The combined filtrate is transferred to a hydrogenation reactor. A catalytic amount of 10% Palladium on carbon (Pd/C, 50% wet) and dichloromethane are added.

-

Reaction: The mixture is hydrogenated under a hydrogen pressure of 28–43 psi. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the catalyst is filtered off and washed with methanol. The combined filtrate is concentrated under reduced pressure at a temperature below 50 °C to yield crude 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oil.

Causality in Experimental Choices:

-

Catalyst: 10% Pd/C is a standard and efficient catalyst for the reduction of aromatic double bonds.

-

Solvent System: The use of methanol and dichloromethane provides good solubility for the starting material and the product.

-

Pressure and Temperature: The moderate pressure and temperature conditions are sufficient for the hydrogenation to proceed efficiently without promoting side reactions.

Final Convergent Step: Synthesis of Desfluoro Paliperidone

The final step in the synthesis is the N-alkylation of Intermediate A with Intermediate B. This reaction forms the pivotal C-N bond that connects the two key fragments of the molecule.

Caption: Convergent synthesis of desfluoro paliperidone.

Experimental Protocol: N-Alkylation [1]

-

Reaction Setup: Intermediate A (3-(piperidin-4-yl)benzo[d]isoxazole) and Intermediate B (3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) are dissolved in a suitable solvent, such as methanol.

-

Base Addition: A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to act as a proton scavenger.[1][7]

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for a duration sufficient to ensure complete reaction, typically monitored by HPLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure desfluoro paliperidone.[8]

Trustworthiness of the Protocol: This N-alkylation reaction is a robust and well-established transformation in organic synthesis. The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic chloroethyl group of Intermediate B. The progress of the reaction can be reliably monitored by standard analytical techniques like TLC or HPLC, ensuring a self-validating system.

Characterization of Desfluoro Paliperidone

The structural confirmation of the synthesized desfluoro paliperidone is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The protonated molecular ion ([M+H]⁺) is expected at m/z 409.1.[1] |

| Infrared (IR) Spectroscopy | Absence of the C-F stretching frequency typically observed for paliperidone around 1131 cm⁻¹.[1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | An additional aromatic proton signal compared to paliperidone's spectrum.[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | An additional aromatic carbon signal and the absence of the characteristic quaternary carbon signals associated with the fluorine-bearing carbon in paliperidone.[1] |

Conclusion

The synthesis of desfluoro paliperidone is a logical and achievable process for a skilled organic chemist. It relies on a convergent approach that is well-precedented in the synthesis of paliperidone and related compounds. A comprehensive understanding of this synthetic pathway is essential for the pharmaceutical industry, particularly in the context of quality control, impurity profiling, and the development of robust analytical methodologies for paliperidone drug products. This guide provides a foundational framework for researchers and drug development professionals working in this area.

References

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Retrieved January 16, 2026, from [Link]

- Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone. (2010). Google Patents.

-

Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2013). Bioorganic & medicinal chemistry letters, 23(17), 4872–4876. [Link]

-

Mastering Organic Synthesis: The Versatility of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(6), 525-534.

-

Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Process for the preparation of paliperidone intermediates. (2011). Google Patents.

-

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chemdad. Retrieved January 16, 2026, from [Link]

-

3-(Piperidin-4-yl)benzo[d]isoxazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.). Google Patents.

- Process for the preparation of paliperidone. (n.d.). Google Patents.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 3. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-Whale corp - conglomerate focused on the research and production of pharmaceutical chemicals [whalecorporation.com]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 5. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 130049-82-0 [chemicalbook.com]

- 7. US20110087024A1 - process for the preparation of paliperidone intermediates - Google Patents [patents.google.com]

- 8. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

A Technical Guide to Defluoro Paliperidone: Synthesis, Characterization, and Analytical Control

Abstract

This technical guide provides an in-depth examination of Defluoro Paliperidone, a known process-related impurity and potential degradation product of the atypical antipsychotic agent, Paliperidone. For drug development professionals, researchers, and quality control scientists, understanding the profile of such impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the chemical identity, including the definitive CAS number and molecular formula, discusses its origin, and presents a comprehensive, field-proven analytical workflow for its identification and quantification.

Introduction: The Significance of Impurity Profiling

Paliperidone, the major active metabolite of risperidone, is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, widely used in the treatment of schizophrenia.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where precursors, intermediates, and reagents can give rise to unintended molecules known as process-related impurities.[2][3] Defluoro Paliperidone is one such related substance, distinguished from the parent molecule by the absence of a fluorine atom on the benzisoxazole ring.

The presence of impurities, even at trace levels, can have significant implications for the drug's safety and quality. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at or above a 0.10% threshold.[2] Therefore, a robust understanding of Defluoro Paliperidone's formation and a validated analytical method for its control are not merely academic exercises but essential components of drug development and manufacturing. This guide serves as a practical resource for scientists tasked with this critical function.

Core Chemical Identity

Precise identification is the foundation of all further study. The core identifiers for Defluoro Paliperidone are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [4] |

| Common Synonyms | Desfluoro Paliperidone, Paliperidone Desfluoro Impurity, Paliperidone Impurity F | [2][4][5] |

| CAS Number | 1380413-60-4 | [4][6][7][8] |

| Molecular Formula | C₂₃H₂₈N₄O₃ | [4][6][7][8] |

| Molecular Weight | 408.5 g/mol | [4][6] |

Table 1: Core Chemical Identifiers for Defluoro Paliperidone.

Origin and Synthesis

Defluoro Paliperidone is primarily understood to be a process-related impurity. Its formation can be attributed to the presence of a defluorinated starting material or intermediate in the synthesis pathway of Paliperidone.

For instance, the synthesis of Paliperidone often involves the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. If the latter intermediate is contaminated with its non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole, a parallel reaction will occur, leading to the formation of Defluoro Paliperidone alongside the target API.

Caption: Synthetic relationship between Paliperidone and Defluoro Paliperidone.

This highlights the critical need for stringent quality control of starting materials and intermediates to minimize the formation of this impurity.

Analytical Methodology: A Validated HPLC Approach

The structural similarity between Paliperidone and Defluoro Paliperidone necessitates a high-resolution analytical technique for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[9][10] The primary challenge is achieving baseline separation between the main API peak and the impurity peak.

Causality Behind Method Choices

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent hydrophobicity for retaining both Paliperidone and its defluorinated analog. A column with a small particle size (e.g., ≤ 5 µm) is chosen to maximize efficiency and resolution.[10][11]

-

Mobile Phase: A gradient elution is typically required. This is because an isocratic method strong enough to elute the highly retained Paliperidone peak in a reasonable time would likely cause the less retained Defluoro Paliperidone to elute too close to the solvent front, compromising quantification. The method usually starts with a higher aqueous composition to retain and separate early-eluting impurities and gradually increases the organic solvent (like acetonitrile or methanol) concentration to elute the main compound.[12][13]

-

pH Control: A buffered mobile phase (e.g., ammonium acetate or potassium dihydrogen phosphate) is crucial.[12][13] Paliperidone and its related substances have basic nitrogen atoms that can protonate. Controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peak shapes and stable retention times.

-

Detection: UV detection is standard, with wavelengths typically set between 275-280 nm, which corresponds to a region of strong absorbance for the shared chromophore in both molecules.[10][11][13]

Step-by-Step Experimental Protocol

The following protocol is a representative method for the determination of Defluoro Paliperidone in a Paliperidone API sample.

1. Materials & Reagents:

- Paliperidone API sample

- Defluoro Paliperidone reference standard

- Acetonitrile (HPLC Grade)

- Ammonium Acetate (Analytical Grade)

- Water (HPLC Grade)

- Formic Acid or Acetic Acid (for pH adjustment)

2. Chromatographic System:

- HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a UV/PDA detector.

- Column: Zorbax SB-CN, 150 x 4.6 mm, 5 µm, or equivalent C18 column.[10][13]

- Column Temperature: 30 °C

3. Mobile Phase Preparation:

- Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust pH to 4.0 with formic acid.

- Mobile Phase B: Acetonitrile.

4. Standard and Sample Preparation:

- Diluent: 50:50 (v/v) Acetonitrile:Water.

- Reference Standard Stock (0.1 mg/mL): Accurately weigh ~5 mg of Defluoro Paliperidone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

- API Sample (1.0 mg/mL): Accurately weigh ~50 mg of Paliperidone API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

5. Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 277 nm |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 |

Table 2: Representative HPLC Gradient Conditions.

6. System Suitability & Analysis:

- Inject the diluent (blank) to ensure no interfering peaks are present.

- Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

- Inject the API sample solution.

- Identify the Defluoro Paliperidone peak in the sample chromatogram by comparing its retention time to that of the reference standard.

- Calculate the percentage of Defluoro Paliperidone in the API sample using the external standard method, accounting for the different concentrations.

start [label="Start: Receive\nPaliperidone API Batch", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Prepare Mobile Phases,\nStandards, and Sample Solutions"];

hplc [label="HPLC System Setup\n(Column, Temp, Flow Rate)"];

inject_blank [label="Inject Blank (Diluent)"];

inject_std [label="Inject Reference Standard (x6)\nfor System Suitability"];

check_sst [label="RSD of Peak Area ≤ 2.0%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

inject_sample [label="Inject API Sample Solution"];

identify [label="Identify Impurity Peak\nby Retention Time"];

quantify [label="Quantify Impurity Peak Area\nvs. Standard"];

report [label="Report Result (% Impurity)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

fail [label="FAIL: Troubleshoot System", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep -> hplc -> inject_blank -> inject_std -> check_sst;

check_sst -> inject_sample [label=" Pass"];

check_sst -> fail [label="Fail "];

inject_sample -> identify -> quantify -> report;

}

Caption: Analytical workflow for impurity quantification by HPLC.

Conclusion

Defluoro Paliperidone (CAS: 1380413-60-4) is a critical process-related impurity in the manufacture of Paliperidone. Its control is a regulatory necessity and a hallmark of a well-characterized and robust manufacturing process. By understanding its origin in the synthetic pathway and employing a validated, high-resolution analytical method such as the HPLC protocol detailed herein, drug developers and quality control scientists can effectively monitor and control this impurity, ensuring the final API meets the highest standards of quality and safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131667424, Defluoro Paliperidone. PubChem. [Link]

-

Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

-

Pharmaffiliates (n.d.). Defluoro Paliperidone Palmitate. Pharmaffiliates. [Link]

-

SynZeal (n.d.). Paliperidone USP Related Compound C. SynZeal. [Link]

-

Venkatasai Life Sciences (n.d.). Paliperidone Impurity C. Venkatasai Life Sciences. [Link]

-

Yadav, P., et al. (2024). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER, 23(4). [Link]

-

Scholars Research Library (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. [Link]

-

Allmpus (n.d.). Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. Allmpus. [Link]

-

Pharmaffiliates (n.d.). Paliperidone-impurities. Pharmaffiliates. [Link]

-

Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115237, Paliperidone. PubChem. [Link]

- Google Patents (n.d.). CN104597170B - Method for separating and determining paliperidone palmitate related substances and content.

-

Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. [Link]

-

ResearchGate (n.d.). Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

-

Scholars Research Library (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent | Abstract. Scholars Research Library. [Link]

Sources

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Defluoro Paliperidone | C23H28N4O3 | CID 131667424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. Paliperidone USP Related Compound C | 130049-82-0 | SynZeal [synzeal.com]

- 8. allmpus.com [allmpus.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN104597170B - Method for separating and determining paliperidone palmitate related substances and content - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Genesis of a Phantom Peak: An In-depth Technical Guide to the Origin of Defluoro Paliperidone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at or above a threshold of 0.10%. This stringent requirement underscores the potential for impurities to possess undesirable pharmacological or toxicological properties. Paliperidone, an atypical antipsychotic pivotal in the management of schizophrenia and schizoaffective disorder, is no exception. This guide provides a deep dive into the origins of a specific and critical process-related impurity: Defluoro Paliperidone. Understanding the genesis of this impurity is paramount for its control and, ultimately, for ensuring the safety and quality of the final drug product.

Chapter 1: Unmasking the Phantom - The Predominant Origin of Defluoro Paliperidone as a Process-Related Impurity

Field-proven evidence and process chemistry insights strongly indicate that Defluoro Paliperidone emerges primarily as a process-related impurity. Its formation is not a consequence of Paliperidone degradation but rather a direct result of an impurity present in a key starting material.

The Synthetic Pathway of Paliperidone: A Critical Juncture

The synthesis of Paliperidone typically involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with a crucial intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride . It is within the synthesis of this fluorinated benzisoxazole moiety that the seeds of the Defluoro Paliperidone impurity are sown.

The Root Cause: Impurities in a Key Starting Material

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole often commences with precursors containing a 2,4-difluorobenzoyl group. A common synthetic route involves the reaction of a 2,4-difluorobenzoyl derivative with a piperidine precursor. If the initial 2,4-difluorobenzoyl starting material is contaminated with its mono-fluoro or non-fluorinated analogues (i.e., 2-fluorobenzoyl or benzoyl derivatives), these impurities can participate in the subsequent reaction steps.

This leads to the formation of 3-(4-piperidinyl)-1,2-benzisoxazole, the direct precursor to Defluoro Paliperidone, which lacks the critical fluorine atom at the 6-position of the benzisoxazole ring. When this mixture of fluorinated and non-fluorinated benzisoxazole intermediates is reacted with the pyridopyrimidinone core, a corresponding mixture of Paliperidone and Defluoro Paliperidone is inevitably produced.

Chapter 2: Exploring Alternative, Less Probable Origins

While the process-related pathway is the most substantiated origin, a comprehensive scientific investigation necessitates the consideration of other potential, albeit less likely, formation routes.

Degradation Pathways: An Unlikely Culprit

Forced degradation studies are a cornerstone of drug development, designed to elucidate the intrinsic stability of a drug substance. Paliperidone has been subjected to a battery of stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2][3][4] These studies have revealed several degradation products, primarily involving modifications to the benzisoxazole, pyrimidine, and lactam rings, as well as N-oxidation.[1][3] However, the formation of Defluoro Paliperidone via the cleavage of the carbon-fluorine bond has not been reported as a significant degradation pathway under these conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering its cleavage under typical degradation conditions highly improbable.

Metabolic Fate: A Defluorination Dead End

Paliperidone is the active metabolite of risperidone and undergoes limited hepatic metabolism.[5][6][7] The majority of a Paliperidone dose is excreted unchanged in the urine.[8][9] The identified metabolic pathways include oxidative N-dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[7][8][9] While metabolic defluorination is a known pathway for some fluorinated pharmaceuticals, there is currently no evidence to suggest that Paliperidone undergoes this biotransformation.[10] The metabolic profile of Paliperidone, characterized by its minimal transformation, further diminishes the likelihood of Defluoro Paliperidone being a significant metabolite.[5][6][7]

Chapter 3: Analytical Strategies for Detection and Characterization

The effective control of Defluoro Paliperidone hinges on robust analytical methodologies capable of its detection, quantification, and differentiation from the API and other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose.

Chromatographic Separation: Resolving the Closely Related

A well-designed reversed-phase HPLC method is essential for the separation of Paliperidone and Defluoro Paliperidone. Given their structural similarity, with the only difference being the presence of a fluorine atom, achieving baseline separation can be challenging.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for both compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to promote good peak shape for the basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |

| Gradient Elution | Optimized gradient | Necessary to achieve separation of closely eluting compounds and other potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 280 nm | Both compounds possess a chromophore that absorbs at this wavelength. |

Mass Spectrometric Identification: Confirming the Phantom's Identity

Mass spectrometry is the definitive tool for the structural confirmation of Defluoro Paliperidone. The mass difference between Paliperidone and its defluorinated counterpart is a key diagnostic feature.

Table 2: Expected Mass Spectrometric Data

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| Paliperidone | C₂₃H₂₇FN₄O₃ | 426.2067 | 427.2145 |

| Defluoro Paliperidone | C₂₃H₂₈N₄O₃ | 408.2161 | 409.2239 |

Further confirmation can be achieved through tandem mass spectrometry (MS/MS) by comparing the fragmentation patterns of the two compounds. The fragmentation of the core structure is expected to be similar, with the key difference being the mass of the fragment ions containing the benzisoxazole moiety.

Chapter 4: Experimental Protocols

Protocol for Synthesis of Defluoro Paliperidone Reference Standard

This protocol outlines a plausible synthetic route for obtaining a Defluoro Paliperidone reference standard, essential for analytical method development and validation.

Step 1: Synthesis of 3-(4-piperidinyl)-1,2-benzisoxazole

-

This intermediate can be synthesized from a non-fluorinated benzoyl precursor following established literature procedures for the synthesis of the fluorinated analogue.

Step 2: N-alkylation to form Defluoro Paliperidone

-

Dissolve 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (1 equivalent) and 3-(4-piperidinyl)-1,2-benzisoxazole (1.1 equivalents) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Defluoro Paliperidone.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Forced Degradation Study of Paliperidone

This protocol provides a general framework for conducting forced degradation studies to investigate the potential for defluorination.[1]

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of Paliperidone in methanol.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.

-

Thermal Degradation: Store the solid Paliperidone powder at 105°C for 72 hours.

-

Photolytic Degradation: Expose the Paliperidone solution to UV light (254 nm) for 48 hours.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.

Visualizations

Figure 1: The primary origin of Defluoro Paliperidone as a process-related impurity.

Figure 2: A typical analytical workflow for the detection and characterization of Defluoro Paliperidone.

Conclusion: A Proactive Approach to Impurity Control

The presence of Defluoro Paliperidone in the final API is a direct consequence of inadequate control over the purity of the starting materials used in the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. By understanding this primary origin, drug manufacturers can implement a proactive and scientifically sound control strategy. This involves the rigorous testing of raw materials to quantify the levels of non-fluorinated impurities and, if necessary, the implementation of purification steps to remove them. While degradation and metabolism are theoretically possible routes to defluorination, the available evidence strongly suggests they are not significant contributors to the presence of this particular impurity in Paliperidone. A thorough understanding of the synthetic process, coupled with robust analytical methods, is the key to ensuring the consistent production of high-purity Paliperidone, thereby safeguarding patient safety.

References

-

BenchChem. Forced Degradation Studies of Paliperidone. Technical Support Center. Link

-

Brouwers, J. R., et al. (2006). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 34(10), 1735-1741. Link

-

Dr.Oracle. (2023). What is the metabolism of paliperidone (Invega)? Link

-

PsychDB. (2024). Paliperidone (Invega). Link

-

Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Pharmazeutische Industrie, 77(5), 734-741. Link

-

Samtani, M. N., et al. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 873-888. Link

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

-

Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Link

-

de Assis, M. D., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. Link

- Sawant, S. D., & Barge, V. U. (2014). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 229-236.

-

Veeprho. Paliperidone Impurities and Related Compound. Link

- Singh, A., et al. (2012). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method.

-

SynZeal. Paliperidone Desfluoro Impurity. Link

-

Allmpus. Paliperidone Desfluoro Impurity. Link

-

Psychopharmacology Institute. (2021). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use. Link

-

Hypha Discovery. (2023). Breaking C-F bonds in drugs. Link

Sources

- 1. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 3. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

In-Silico Toxicology Assessment of Defluoro Paliperidone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of potential toxicities associated with Defluoro Paliperidone, a known impurity and structural analog of the atypical antipsychotic, Paliperidone. As regulatory scrutiny on drug impurities intensifies, early, predictive toxicological assessment is paramount to de-risk drug development programs. This document outlines a holistic, tiered approach leveraging a suite of validated computational models to assess key toxicological endpoints, including cardiotoxicity (hERG blockage), drug-induced liver injury (DILI), and mutagenicity. By integrating data from multiple predictive platforms and contextualizing these findings within the Adverse Outcome Pathway (AOP) framework, this guide offers a scientifically rigorous, self-validating system for researchers, scientists, and drug development professionals to anticipate and mitigate potential safety liabilities of Defluoro Paliperidone and similar compounds before committing to costly and time-consuming in-vitro and in-vivo studies.

Introduction: The Rationale for In-Silico Assessment

Paliperidone is an established second-generation antipsychotic and the primary active metabolite of risperidone.[1][2] Its defluorinated analogue, Defluoro Paliperidone, represents a potential impurity in the manufacturing process.[3] While structurally similar, the removal of the fluorine atom from the benzisoxazole ring alters the electronic and lipophilic properties of the molecule, which can, in turn, impact its pharmacological and toxicological profile.

Traditional toxicological testing is resource-intensive and ethically complex.[4][5] In-silico toxicology offers a rapid, cost-effective, and ethically sound alternative for the early identification of potential hazards.[4][6] By employing computational models, we can predict a compound's interaction with biological systems and flag potential liabilities long before they result in late-stage clinical failures.[6] This guide establishes a robust workflow for the predictive toxicological assessment of Defluoro Paliperidone, providing a blueprint for its evaluation and that of other structurally related compounds.

Foundational Analysis: Structural and Physicochemical Characterization

A prerequisite to any in-silico analysis is the accurate representation of the molecule and an understanding of its physicochemical properties. These parameters are fundamental inputs for most predictive models and offer initial clues into the compound's potential behavior.

Molecular Input: The SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure, serving as the universal input format for the majority of in-silico toxicology platforms.

-

Paliperidone: CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F[1]

-

Defluoro Paliperidone: CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54[3]

The only difference is the absence of the fluorine atom (F) in the SMILES string of Defluoro Paliperidone.

Physicochemical Profiling

A preliminary assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. Publicly accessible tools like admetSAR and SwissADME provide rapid predictions of key physicochemical descriptors.[4][7]

Table 1: Predicted Physicochemical Properties of Paliperidone and Defluoro Paliperidone

| Property | Paliperidone | Defluoro Paliperidone | Implication |

| Molecular Weight ( g/mol ) | 426.49 | 408.5 | Both are within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 | ~2.1 | The removal of the fluorine atom slightly decreases lipophilicity. |

| Aqueous Solubility | Moderate | Moderate | Both are predicted to have reasonable solubility. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Permeable | Both are expected to cross the BBB, consistent with their antipsychotic parent compound. |

This initial analysis suggests that Defluoro Paliperidone possesses drug-like properties and is likely to have a similar distribution profile to Paliperidone.

Core Toxicity Prediction Workflow

Our workflow is designed as a tiered approach, starting with broad ADMET screening and then focusing on three critical toxicological endpoints that are common causes of drug attrition: cardiotoxicity, hepatotoxicity, and mutagenicity.

Caption: A tiered workflow for the in-silico toxicity assessment of Defluoro Paliperidone.

Cardiotoxicity: hERG Channel Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[8][9] Given that many antipsychotics have been associated with hERG-related cardiotoxicity, this is a critical endpoint to evaluate.[10]

Experimental Protocol: hERG Blockage Prediction using Pred-hERG

-

Navigate to the Pred-hERG web server. This tool is a validated, publicly accessible platform for predicting hERG blockage.[8][11]

-

Input the SMILES string for Defluoro Paliperidone into the query box.

-

Run the prediction. Pred-hERG provides both a binary classification (blocker/non-blocker) and a multi-class prediction (low, medium, high probability of blockage).[11]

-

Analyze the results. The output will include the predicted class and a probability map highlighting the atomic contributions to the predicted hERG affinity.

-

Repeat the process for Paliperidone to establish a baseline for comparison.

Interpretation: A prediction of "blocker" or a high probability of blockage for Defluoro Paliperidone would be a significant red flag. The atomic contribution map can provide insights into which parts of the molecule are driving this potential interaction, which could guide future medicinal chemistry efforts to mitigate this risk.

Hepatotoxicity: Drug-Induced Liver Injury (DILI)

DILI is a leading cause of drug withdrawal from the market. In-silico models for DILI are becoming increasingly sophisticated, often using deep learning and integrating multiple data types.[12]

Experimental Protocol: DILI Prediction using a Consensus Approach

Given the complexity of DILI, a consensus approach using multiple predictors is recommended to increase confidence in the findings.

-

Utilize the DL-DILI Prediction Server:

-

Navigate to the DL-DILI webserver.

-

Input the SMILES string for Defluoro Paliperidone.

-

Select the "DL-Combined model" for a broad prediction based on pharmaceutical compounds.

-

Submit the query and record the prediction (DILI concern or no DILI concern) and the associated probability score.

-

-

Cross-validate with the DILI-Stk Server:

-

Access the DILI-Stk prediction tool.[13]

-

Enter the SMILES string for Defluoro Paliperidone.

-

Run the prediction and record the result.

-

Interpretation: Consistent predictions of DILI risk across multiple platforms would elevate the level of concern. If the models disagree, a deeper dive into the specific datasets and algorithms they employ is warranted. Paliperidone itself has a low association with clinically apparent liver injury, which provides a valuable benchmark.[1]

Genotoxicity: Ames Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess a chemical's mutagenic potential, which can be an indicator of carcinogenicity.[14][15] Several in-silico models have been developed to predict the outcome of the Ames test.[16][17]

Experimental Protocol: Ames Mutagenicity Prediction using PreADMET

-

Access the PreADMET web server. This is a comprehensive platform that includes a validated Ames test prediction module.[18]

-

Navigate to the "Toxicity Prediction" section.

-

Input the SMILES string for Defluoro Paliperidone.

-

Execute the prediction. The model will return a qualitative prediction (mutagen or non-mutagen) and often a probability score.

-

Note the role of metabolic activation. Some in-silico Ames models can differentiate between mutagenicity of the parent compound and its metabolites.[14] Given that Paliperidone is not extensively metabolized, the primary focus should be on the parent compound.[1]

Interpretation: A positive prediction for Ames mutagenicity is a serious finding that would likely halt the development of a compound for all but the most critical indications.

Mechanistic Insights: Adverse Outcome Pathway (AOP) Analysis

Predictive models tell us what might happen, but not necessarily how. The Adverse Outcome Pathway (AOP) framework provides a way to structure our mechanistic understanding of how a molecular initiating event (MIE) can lead to an adverse outcome (AO) through a series of key events (KEs).[19][20][21]

Workflow for AOP Analysis

Caption: A simplified representation of an Adverse Outcome Pathway.

-

Query AOP Databases: Using resources like the AOP-Wiki and the AOP Database (AOP-DB) , search for existing AOPs related to the predicted toxicities (e.g., "hERG channel inhibition," "steatosis").[19][20][22]

-

Map Predictions to AOPs: If Defluoro Paliperidone is predicted to be a hERG blocker, this can be mapped as the MIE in the AOP for drug-induced arrhythmia.

-

Identify Data Gaps: The AOP framework can help identify areas where further in-vitro testing could confirm or refute the in-silico predictions by measuring key events in the pathway.

Data Synthesis and Weight of Evidence

No single in-silico model is perfect. The strength of this approach lies in the integration of data from multiple sources to build a "weight of evidence" for or against the safety of Defluoro Paliperidone.

Table 2: Summary of In-Silico Toxicity Predictions for Defluoro Paliperidone

| Toxicological Endpoint | Prediction Tool(s) | Predicted Outcome | Confidence Level | Mechanistic Rationale (AOP) |

| Cardiotoxicity | Pred-hERG | [Populate with actual prediction] | [High/Medium/Low] | MIE: hERG channel blockade leading to delayed cardiac repolarization. |

| Hepatotoxicity (DILI) | DL-DILI, DILI-Stk | [Populate with actual prediction] | [High/Medium/Low] | Potential MIEs could involve mitochondrial dysfunction or bile salt export pump (BSEP) inhibition. |

| Mutagenicity | PreADMET | [Populate with actual prediction] | [High/Medium/Low] | MIE: DNA adduct formation leading to mutations. |

Assessment: The final assessment should consider the consistency of the predictions across different platforms, the known toxicological profile of the parent compound (Paliperidone), and the mechanistic plausibility as informed by AOPs. A high-confidence prediction of toxicity for a critical endpoint like hERG blockage or mutagenicity would warrant immediate consideration for deprioritizing this impurity or developing strategies to stringently control its levels in the final drug product.

Conclusion

This guide has outlined a structured, multi-tiered in-silico workflow for the predictive toxicological assessment of Defluoro Paliperidone. By systematically evaluating its physicochemical properties and its potential for cardiotoxicity, hepatotoxicity, and mutagenicity using a suite of validated, publicly accessible tools, a robust preliminary safety profile can be generated. The integration of these predictions within the Adverse Outcome Pathway framework provides crucial mechanistic context, transforming computational data into actionable insights. This approach not only enhances scientific rigor but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), enabling more informed, efficient, and ethical drug development.

References

-

Hillebrecht, A., Muster, W., Brigo, A., Kansy, M., Weiser, T., & Singer, T. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology. [Link]

-

Pavan, M., Bassan, A., & Pavan, M. (2011). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of Applied Toxicology. [Link]

-

Hillebrecht, A., et al. (2011). Comparative evaluation of in silico systems for ames test mutagenicity prediction: scope and limitations. Semantic Scholar. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Adverse Outcome Pathway Database (AOP-DB). U.S. EPA. [Link]

-

Braga, R. C., et al. (2015). Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity. Molecular Informatics. [Link]

-

Virtual Laboratory for Structural Biology and Drug Design. (n.d.). ADMET predictions. VLS3D.COM. [Link]

-

BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. PreADMET. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

OpenRiskNet. (n.d.). The Adverse Outcome Pathway Database (AOP-DB). OpenRiskNet. [Link]

-

Tamarind Bio. (n.d.). How to use ADMET online. Tamarind Bio. [Link]

-

Data.gov. (2021). Adverse Outcome Pathway Database (AOP-DB) version 2. Data.gov. [Link]

-

Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology. [Link]

-

Liu, R., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. [Link]

-

Peking University. (n.d.). DL-DILI Prediction server. DL-DILI Prediction server. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Adverse Outcome Pathways. OECD. [Link]

-

admetSAR. (n.d.). admetSAR. admetSAR. [Link]

-

Pred-hERG App. (n.d.). Pred-hERG App. Pred-hERG App. [Link]

-

Pittman, M. E., Edwards, S. W., Ives, C., & Mortensen, H. M. (2018). AOP-DB: A database resource for the exploration of Adverse Outcome Pathways through integrated association networks. Toxicology and Applied Pharmacology. [Link]

-

Koval, A., et al. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Georgian Medical News. [Link]

-

Schomburg, I., et al. (2010). EDULISS: a small-molecule database with data-mining and pharmacophore searching capabilities. Nucleic Acids Research. [Link]

-

Lee, S., et al. (2021). ToxSTAR: drug-induced liver injury prediction tool for the web environment. Bioinformatics. [Link]

-

Braga, R. C., et al. (2014). Pred-hERG: A novel web- accessible computational tool for predicting cardiac toxicity of drug candidates. ResearchGate. [Link]

-

Braga, R. C., et al. (2015). Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity. UniProt. [Link]

-

Chen, J., Swamidass, S. J., & Baldi, P. (2007). ChemDB: a public database of small molecules and related chemoinformatics resources. Bioinformatics. [Link]

-

Broccatelli, F., et al. (2017). Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. Frontiers in Chemistry. [Link]

-

Alves, V. M., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology. [Link]

-

National Center for Biotechnology Information. (n.d.). Defluoro Paliperidone. PubChem. [Link]

-

Health Sciences Library System. (n.d.). Small molecules and others. HSLS. [Link]

-

Javorac, D., et al. (2021). In Silico Toxicological Protocols Optimization for the Prediction of Toxicity of Drugs. ResearchGate. [Link]

-

ToxStrategies. (n.d.). In silico toxicology protocols. ToxStrategies. [Link]

-

IDRB. (n.d.). Drug Information | VARIDT. VARIDT. [Link]

-

Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Chemistry. [Link]

-

Braga, R. C., et al. (2014). Tuning hERG out: Antitarget QSAR Models for Drug Development. Current Topics in Medicinal Chemistry. [Link]

-

Kim, T., & Chung, K.-C. (2023). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

-

DILI Predictor. (n.d.). DILI Predictor. DILI Predictor. [Link]

-

DILI-Stk. (n.d.). DILI-Stk. DILI-Stk. [Link]

-

National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Paliperidone Palmitate. PubChem. [Link]

-

GitHub. (n.d.). srijitseal/DILI: Enhancing Early Detection of Drug-Induced Liver Injury Through Predicted in vivo and in vitro Data Integration. GitHub. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Expasy. [Link]

-

Neves, B. J., et al. (2020). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Wikipedia. (n.d.). Paliperidone. Wikipedia. [Link]

-

Javorac, D., et al. (2021). 'In silico' toxicology methods in drug safety assessment. ResearchGate. [Link]

-

AECOM. (n.d.). PFAS | DE-FLUORO™ PFAS Destruction Technology. AECOM. [Link]

Sources

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. Defluoro Paliperidone | C23H28N4O3 | CID 131667424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. admetSAR [lmmd.ecust.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Tuning hERG out: Antitarget QSAR Models for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pred-hERG App [predherg.labmol.com.br]

- 12. GitHub - srijitseal/DILI: Enhancing Early Detection of Drug-Induced Liver Injury Through Predicted in vivo and in vitro Data Integration [github.com]

- 13. ssbio.cau.ac.kr [ssbio.cau.ac.kr]

- 14. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparative evaluation of in silico systems for ames test mutagenicity prediction: scope and limitations. | Semantic Scholar [semanticscholar.org]

- 18. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 19. epa.gov [epa.gov]

- 20. oecd.org [oecd.org]